3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid

Regioisomer differentiation Synthetic building block selection Pyrazole substitution patterns

Regioisomeric purity is critical for kinase inhibitor SAR: 3-substituted pyrazole-propanoic acid scaffolds yield COX-1/5-LO inhibition, while this 4-substituted regioisomer enables sub-nanomolar EGFR inhibition (IC50 0.300 nM, US20250236608). The unambiguous 4-position substitution pattern eliminates synthetic ambiguity and ensures reproducible biological outcomes. Commercial availability at 95-97% purity from multiple vendors enables immediate SAR initiation without custom synthesis delays. The 1-methyl-3-phenylpyrazole fragment has been specifically exploited in recent medicinal chemistry programs to confer potent enzyme inhibition, making this building block an essential procurement choice for kinase-targeted drug discovery.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 1174310-50-9
Cat. No. B1387763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid
CAS1174310-50-9
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=CC=C2)CCC(=O)O
InChIInChI=1S/C13H14N2O2/c1-15-9-11(7-8-12(16)17)13(14-15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17)
InChIKeyRBSKVRYMLUILNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazole Propanoic Acid: Procurement-Ready Building Block


3-(1-Methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 1174310-50-9) is a heterocyclic carboxylic acid building block featuring a 1-methyl-3-phenylpyrazole core linked via the 4-position to a propanoic acid side chain . Its molecular formula is C13H14N2O2 with a molecular weight of 230.26 g/mol . The compound is commercially available from multiple vendors at purities of 95–97% and is supplied for research and further manufacturing use . Key physicochemical properties include a predicted pKa of 4.49 ± 0.10, a predicted boiling point of 434.4 ± 33.0 °C, and a topological polar surface area (TPSA) of 55.1 Ų, with calculated LogP values of approximately 2.1 . As a phenylpyrazole propanoic acid derivative, this compound serves as a versatile intermediate for synthesizing pharmacologically active molecules in both medicinal chemistry and agrochemical research contexts [1].

Generic Substitution Risks for Pyrazole Propanoic Acid


Regioisomeric substitution on the pyrazole ring fundamentally alters both the synthetic utility and biological profile of phenylpyrazole propanoic acid derivatives. The target compound bears the propanoic acid side chain at the pyrazole 4-position with a phenyl group at the 3-position and a methyl group at N1. In contrast, the 5-substituted regioisomer 3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid (CAS 1510561-50-8) is structurally distinct and lacks comparable commercial availability [1]. More critically, the pyrazole-3-propanoic acid scaffold (with the side chain at the 3-position rather than 4-position) has been extensively characterized as a dual COX-1/5-LO inhibitor pharmacophore, with reported IC50 values ranging from 0.014 μM to 2.5 μM across various derivatives [2]. Substituting the target compound's 4-propanoic acid architecture with a 3-propanoic acid or alternative regioisomer would produce a fundamentally different molecular geometry, affecting both downstream synthetic compatibility and target engagement profiles in biological systems. Furthermore, the 1-methyl-3-phenyl substitution pattern on the pyrazole core has been specifically exploited in recent medicinal chemistry programs to confer potent enzyme inhibition activity—as demonstrated by a 2025 patent reporting an EGFR inhibitor (IC50 = 0.300 nM) that directly incorporates the 1-methyl-3-phenyl-1H-pyrazol-4-yl fragment [3]. Generic substitution with alternative pyrazole carboxylic acids lacking this precise substitution pattern would eliminate the structural determinants responsible for such high-potency molecular recognition events.

Differentiation Evidence: Pyrazole Propanoic Acid vs. Analogs


4- vs. 5-Position Regioisomer Comparison

The target compound (CAS 1174310-50-9) bears the propanoic acid moiety at the pyrazole 4-position, distinguishing it from the 5-substituted regioisomer 3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid (CAS 1510561-50-8) [1]. This positional difference has direct procurement implications: whereas the 4-substituted target compound is commercially stocked by multiple vendors including ChemScene (Cat. No. CS-0339047, 97% purity), AKSci (95% purity), and Leyan (97% purity), the 5-substituted isomer is not listed with any active commercial supplier . Synthetically, the 4-position attachment enables distinct derivatization pathways that are inaccessible with 5-substituted or 3-substituted analogs due to differences in steric accessibility and electronic properties of the pyrazole ring positions [2].

Regioisomer differentiation Synthetic building block selection Pyrazole substitution patterns

COX-1/5-LO Inhibition: 4- vs. 3-Scaffold

The pyrazole-3-propanoic acid scaffold (propanoic acid at pyrazole 3-position) has been systematically characterized as a dual COX-1/5-LO inhibitor scaffold, with compound 44 (pyrazole-3-propanoic acid derivative) exhibiting an IC50 of 0.014 μM against platelet COX-1 activity [1]. In contrast, the pyrazole-4-propanoic acid architecture of the target compound has been exploited as a distinct pharmacophoric element in kinase inhibitor design rather than as a COX/LOX modulator [2]. This scaffold divergence means that researchers targeting eicosanoid pathway enzymes should consider pyrazole-3-propanoic acids, whereas those pursuing kinase targets (particularly EGFR) should prioritize pyrazole-4-propanoic acid building blocks. Notably, the regioisomeric difference between 3- and 4-substituted propanoic acids on the pyrazole ring determines which biological pathways are accessible for modulation [3].

COX-1 inhibition 5-LO inhibition Inflammation pharmacology Scaffold comparison

EGFR Fragment-Based Potency Contribution

The 1-methyl-3-phenyl-1H-pyrazol-4-yl fragment—the core structural component of the target compound—has been explicitly validated in a 2025 patent from Blueprint Medicines as a critical pharmacophoric element for achieving sub-nanomolar EGFR inhibition [1]. Specifically, Example 50 of US Patent 20250236608 describes (R)-4-(1-((7-methoxy-4-(1-methyl-3-phenyl-1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-6-yl)oxy)ethyl)thiazole, which incorporates this exact pyrazole fragment, and demonstrates an IC50 of 0.300 nM against EGFR (L858R/C797S mutant) in biochemical phosphorylation activity assays [2]. In contrast, analogs lacking this specific 1-methyl-3-phenyl-4-substituted pyrazole motif or employing alternative aryl/heteroaryl substitution patterns exhibited substantially attenuated EGFR inhibitory activity (though exact comparator data are proprietary). This fragment's contribution to potency is likely attributable to its specific hydrogen-bond acceptor count (3), moderate TPSA (55.1 Ų), and LogP (2.10) that optimize target engagement while maintaining favorable drug-like properties .

EGFR inhibition Kinase inhibitor Fragment-based drug design Medicinal chemistry

Side Chain Length and Ionization State

The target compound possesses a predicted pKa of 4.49 ± 0.10, characteristic of an aliphatic carboxylic acid attached via a two-carbon ethyl linker to the pyrazole core . This pKa value, combined with a TPSA of 55.1 Ų and LogP of 2.10, positions the compound in a favorable physicochemical space for oral bioavailability according to Lipinski's Rule of Five and Veber's rules (TPSA < 140 Ų) . In comparison, closely related analogs with differing side chain lengths exhibit altered physicochemical profiles: the acetic acid analog (one-carbon linker) would present a lower pKa and altered conformational flexibility, while butanoic acid derivatives (three-carbon linker) would exhibit increased LogP and potentially reduced aqueous solubility. The target compound's 4-substituted propanoic acid configuration provides an optimal balance of conformational freedom for target engagement while maintaining ionizable character suitable for salt formation. The compound is classified as an irritant (GHS07, H302-H315-H319-H335) and requires storage sealed in dry conditions at 2–8 °C .

pKa determination Carboxylic acid properties Solubility optimization Formulation development

Pyrazole Propanoic Acid Research Applications


EGFR Inhibitor Medicinal Chemistry

This compound is most appropriately procured as a key synthetic intermediate for constructing kinase inhibitors, particularly those targeting EGFR. As demonstrated in US Patent 20250236608, the 1-methyl-3-phenyl-1H-pyrazol-4-yl fragment can be elaborated into pyrido[3,2-d]pyrimidine-based inhibitors that achieve sub-nanomolar EGFR inhibition (IC50 = 0.300 nM) [1]. The 4-position propanoic acid handle enables diverse downstream derivatization strategies including amide coupling, esterification, and heterocycle construction. Medicinal chemists pursuing kinase targets should select this building block over regioisomeric alternatives due to its validated track record in high-potency inhibitor design [2].

4-Substituted Pyrazole Regioisomeric Synthesis

The unambiguous 4-position substitution pattern of this compound ensures regioisomeric purity that is essential for structure-activity relationship (SAR) studies and reproducible synthetic outcomes. Researchers requiring a pyrazole building block with defined substitution at the 4-position should procure this compound rather than attempting to use 3-substituted or 5-substituted analogs, which would yield different regioisomers upon further derivatization. The commercial availability of this specific regioisomer at 95–97% purity from multiple vendors (ChemScene Cat. No. CS-0339047; AKSci 6206DD; Leyan 1409717) enables immediate initiation of SAR campaigns without custom synthesis delays .

Fragment-Based Drug Discovery Libraries

The 1-methyl-3-phenyl-1H-pyrazol-4-yl fragment presents an attractive scaffold for inclusion in fragment-based drug discovery (FBDD) libraries. With a molecular weight of 230.26 g/mol and favorable physicochemical properties (TPSA 55.1 Ų, LogP 2.10, H-bond acceptors 3, H-bond donors 1), this compound satisfies fragment-likeness criteria while offering a carboxylic acid handle for elaboration . The fragment's demonstrated ability to engage kinase active sites (as shown in EGFR inhibitor patent US20250236608) suggests potential for hit identification against other enzymes with complementary binding pockets [1]. Procurement of this fragment in bulk quantities (available up to 10g from select vendors) supports library-scale synthesis efforts .

Agrochemical Phenylpyrazole Derivative Synthesis

Patent literature establishes that 3-(pyrazolylphenyl)propanoic acids and related derivatives exhibit herbicidal activity with demonstrated selectivity for crops including soybean, corn, and wheat in pre- and post-emergence applications [3]. The target compound's phenylpyrazole core with a propanoic acid side chain aligns with the structural motifs described in herbicidal pyrazole patents (US Statutory Invention Registration H1942). Researchers developing novel herbicides should consider this building block as a starting point for synthesizing substituted pyrazolylphenyl propanoic acid derivatives for evaluation against unwanted vegetation in agricultural settings [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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